
Head-to-head comparison of XL019 and
fedratinib in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: XL019

Cat. No.: B612041 Get Quote

Head-to-Head In Vivo Comparison: XL019 and
Fedratinib
A Comparative Analysis of Two JAK2 Inhibitors in Myelofibrosis

In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), particularly

myelofibrosis, the inhibition of the Janus kinase (JAK) signaling pathway has emerged as a

cornerstone of treatment. This guide provides a comparative overview of two such inhibitors:

XL019 and fedratinib. While both compounds target the JAK2 enzyme, their developmental

paths and clinical profiles have diverged significantly.

It is crucial to note that no direct head-to-head in vivo studies comparing XL019 and fedratinib

have been conducted. The clinical development of XL019 was terminated in a Phase I trial due

to toxicity, precluding any comparative analysis with fedratinib, which has since gained

regulatory approval. This guide, therefore, presents a compilation of available data for each

drug from their respective studies to offer an indirect comparison for the scientific community.

Mechanism of Action: Targeting the JAK/STAT
Pathway
Both XL019 and fedratinib are small molecule inhibitors of JAK2, a key enzyme in the

JAK/STAT signaling pathway.[1][2] In myelofibrosis, a significant proportion of patients harbor a

somatic mutation in the JAK2 gene (V617F), leading to constitutive activation of this pathway.
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[3] This dysregulation drives the proliferation of hematopoietic cells and the production of

inflammatory cytokines, contributing to the cardinal features of the disease, including

splenomegaly, constitutional symptoms, and bone marrow fibrosis.[4] By inhibiting JAK2, both

XL019 and fedratinib aim to attenuate this aberrant signaling, thereby reducing disease

burden.[1][5] XL019 has been shown to inhibit both wild-type and the mutated JAK2V617F

form.[6] Similarly, fedratinib is a potent inhibitor of both wild-type and mutationally activated

JAK2.[7]
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Figure 1: Simplified JAK/STAT Signaling Pathway and Inhibition by XL019 and Fedratinib.

In Vitro Kinase Selectivity and Potency
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The

available in vitro data demonstrates that both XL019 and fedratinib are potent inhibitors of

JAK2.
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Kinase XL019 IC50 (nM) Fedratinib IC50 (nM)

JAK1 134.3[8]
>1000 (35-fold selective for

JAK2)[7]

JAK2 2.2[8] 3[9]

JAK3 214.2[8]
>1000 (>300-fold selective for

JAK2)[7]

TYK2 ≥134[10]
>1000 (135-fold selective for

JAK2)[7]

FLT3 Not Reported 15[7]

Table 1: In Vitro Kinase

Inhibition Profile.

XL019 demonstrated high selectivity for JAK2 over other JAK family members, with over 50-

fold selectivity against JAK1, JAK3, and TYK2.[8] Fedratinib also exhibits high selectivity for

JAK2, with significantly less activity against JAK1, JAK3, and TYK2.[7] Notably, fedratinib also

inhibits FMS-like tyrosine kinase 3 (FLT3), another kinase involved in hematopoiesis.[7]

Preclinical In Vivo Data
Preclinical studies with XL019 in mouse xenograft models demonstrated its ability to inhibit

tumor growth.[11] In a HEL92.1.7 erythroleukemia xenograft model, twice-daily oral

administration of XL019 resulted in significant tumor growth inhibition.[11] Specifically, dosing

at 200 mg/kg and 300 mg/kg twice a day for 14 days led to 60% and 70% tumor growth

inhibition, respectively.[8]

For fedratinib, preclinical studies in mouse models of JAK2V617F-driven myeloproliferative

neoplasms showed that it inhibited the phosphorylation of STAT3/5, improved survival, and

ameliorated disease-associated symptoms, including reductions in white blood cell counts,

hematocrit, splenomegaly, and fibrosis.[7]
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The clinical trajectories of XL019 and fedratinib represent a stark contrast. The development of

XL019 was halted during its initial clinical evaluation, while fedratinib has undergone extensive

clinical testing and is now an approved therapy for myelofibrosis.[2][10]

XL019: A Terminated Phase I Study
A Phase I, open-label, dose-escalation study of XL019 was conducted in patients with primary

myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[10] The

study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy

of XL019.[11]
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Figure 2: Generalized Workflow of a Phase I Dose-Escalation Clinical Trial.

Initial dose cohorts received 100, 200, and 300 mg of XL019 orally on days 1-21 of a 28-day

cycle.[10] While some clinical activity was observed, with three out of 30 patients (10%)

achieving an International Working Group-defined response, the study was ultimately

terminated due to the development of neurotoxicity in all patients.[10][12]

Fedratinib: Clinical Trial Success and Regulatory
Approval
Fedratinib has been evaluated in several key clinical trials, most notably the JAKARTA and

JAKARTA2 studies.

The JAKARTA study was a Phase III, randomized, placebo-controlled trial in patients with

intermediate-2 or high-risk myelofibrosis who were JAK inhibitor-naïve.[13][14] The JAKARTA2

study was a single-arm, open-label Phase II trial that evaluated fedratinib in patients with

myelofibrosis who were previously treated with ruxolitinib.[15]
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Clinical Trial
Patient
Population

N
Primary
Endpoint

Result

JAKARTA
JAK inhibitor-

naïve MF
96 (400mg)

Spleen volume

reduction of

≥35% at week 24

47% of patients

on fedratinib 400

mg achieved the

primary endpoint

vs. 1% on

placebo.[13] A

symptom

response rate of

40% was

observed with

fedratinib 400 mg

compared to 9%

with placebo.[13]

JAKARTA2
Ruxolitinib-

experienced MF
97

Spleen volume

reduction of

≥35% at the end

of cycle 6

In an updated

intention-to-treat

analysis, the

spleen volume

response rate

was 31%.[15]

The symptom

response rate

(≥50% reduction

in total symptom

score) was 27%.

[14]

Table 2: Key

Efficacy Data

from Fedratinib

Clinical Trials.

Based on these positive results, fedratinib received regulatory approval for the treatment of

adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or

post-essential thrombocythemia) myelofibrosis.[2]
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Safety and Tolerability
The safety profiles of XL019 and fedratinib are markedly different and were a deciding factor in

their respective clinical developments.

XL019: Dose-Limiting Neurotoxicity
The Phase I trial of XL019 was terminated due to the occurrence of central and/or peripheral

neurotoxicity in all enrolled patients.[10] In the initial higher-dose cohorts (100-300 mg daily), all

patients experienced neurotoxicity.[10] Even at lower doses, neurotoxicity was observed,

leading to the cessation of the study.[10] While myelosuppression was minimal, the

neurological adverse events were deemed unacceptable.[10]

Adverse Event
XL019 (All Grades, Attributable to
Therapy)

Neurotoxicity Observed in all patients

Anemia 7%[10]

Thrombocytopenia 3%[10]

Fatigue 30%[10]

Nausea 30%[10]

Table 3: Selected Adverse Events from the

XL019 Phase I Trial.

Fedratinib: A Manageable Safety Profile
The most common adverse events associated with fedratinib are gastrointestinal and

hematological.[13]
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Adverse Event Fedratinib (JAKARTA - 400mg arm)

Anemia (Grade ≥3) 34%[14]

Thrombocytopenia (Grade ≥3) 12%[14]

Diarrhea Common[13]

Nausea Common[13]

Vomiting Common[13]

Table 4: Common Adverse Events from the

Fedratinib JAKARTA Trial.

A serious but rare adverse event associated with fedratinib is Wernicke's encephalopathy, a

neurological condition caused by thiamine (vitamin B1) deficiency. As a result, monitoring of

thiamine levels is recommended before and during treatment with fedratinib.[7]

Conclusion: An Indirect Comparison
While a direct head-to-head comparison of XL019 and fedratinib is not possible due to the

early termination of XL019's clinical development, an indirect assessment of their profiles can

be made. Both are potent and selective JAK2 inhibitors. However, the insurmountable

neurotoxicity of XL019 prevented its further development. In contrast, fedratinib has

demonstrated significant clinical efficacy in both treatment-naïve and previously treated

myelofibrosis patients, with a safety profile that, while requiring careful management, has been

deemed acceptable for clinical use, leading to its approval as a valuable therapeutic option.

This comparison underscores the critical importance of a favorable safety profile in the

successful development of targeted cancer therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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